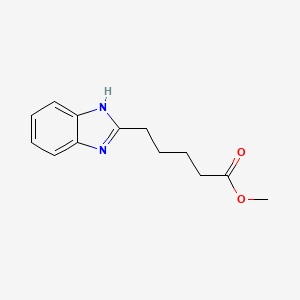![molecular formula C12H16O3 B2887264 [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol CAS No. 2168820-69-5](/img/structure/B2887264.png)
[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . The synthesis was efficient, reproducible, and scalable from inexpensive reagents .Molecular Structure Analysis
The molecular structure of “[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol” consists of an ethyl group, an oxiran-2-ylmethoxy group, and a phenylmethanol group. The exact structure and intermediates were analyzed by NMR experiments, infrared, and mass spectra .Chemical Reactions Analysis
The reaction of active ester (Ar–O–C(O)–) and epoxide moieties was observed in a model compound . This reaction is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures . The active centers have almost equal affinity for both the unreacted monomer functional groups and the polymer chains .科学的研究の応用
Polymer Synthesis and Modification
A study by Goel et al. (2008) explored the synthesis and application of 'quat-primer polymers' that incorporate quaternary ammonium and cyclic carbonate groups, using compounds related to [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol. These polymers were characterized and applied as ultrathin coatings on substrates, showcasing their potential in materials science Goel, U. Beginn, A. Mourran, M. Möller, 2008.
Enantioselective Synthesis
Lu et al. (2008) conducted research on enantioselective epoxidation of α,β-enones using an organocatalyst derived from this compound, illustrating its utility in synthesizing epoxides with high enantioselectivity. This highlights its role in producing chiral molecules, which are crucial in pharmaceutical synthesis Jun Lu, Yun‐He Xu, F. Liu, T. Loh, 2008.
Antimicrobial and Insect Antifeedant Activities
A series of compounds related to this compound were synthesized and evaluated for their antimicrobial and insect antifeedant activities by Thirunarayanan and Vanangamudi (2016). Their work underscores the chemical's potential in developing new pesticides and antimicrobial agents G. Thirunarayanan, G. Vanangamudi, 2016.
Catalysis and Chemical Reactions
In the field of catalysis, Hanaoka et al. (1990) studied the solvolysis and isomerization of phenyloxirane, catalyzed by niobic acid, demonstrating the efficiency of related catalysts in organic synthesis and the potential of this compound derivatives in facilitating chemical transformations T. Hanaoka, K. Takeuchi, T. Matsuzaki, Y. Sugi, 1990.
Lipid Dynamics Studies
Nguyen et al. (2019) utilized methanol, a solvent related to the structural motif of this compound, to study its effects on lipid dynamics. This research offers insights into the impact of solvents on biological membranes, relevant for understanding membrane-associated processes and drug delivery mechanisms Michael H. L. Nguyen, Michael DiPasquale, Brett W. Rickeard, Christopher B. Stanley, Elizabeth G. Kelley, D. Marquardt, 2019.
作用機序
The mechanism of action involves the formation of the oxetane ring from an epoxide, which requires moderate heating . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
特性
IUPAC Name |
[3-ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-4-3-5-10(6-13)12(9)15-8-11-7-14-11/h3-5,11,13H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISBPBKVCZZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)
![2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2887183.png)

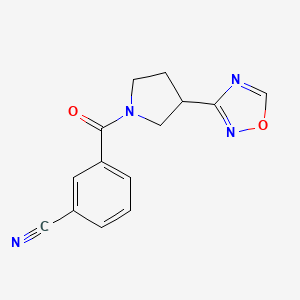
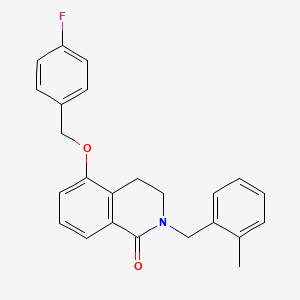
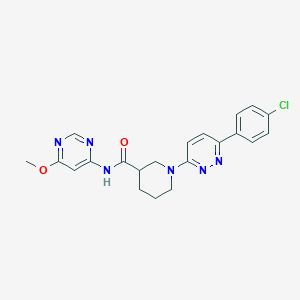
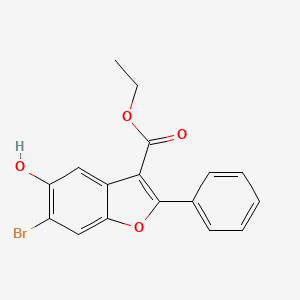
![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)
